molecular formula C9H10N2O3S B2422821 ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 111730-54-2

ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate

Cat. No.: B2422821
CAS No.: 111730-54-2
M. Wt: 226.25
InChI Key: BBIVABLNMRCCHX-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), under microwave irradiation . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized thiazolopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities

Properties

IUPAC Name

ethyl 7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-7(12)10-9-11(6)3-4-15-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVABLNMRCCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C2N1CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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